alpha-Phenyl-beta-(2-thienyl)acrylonitrile

Description

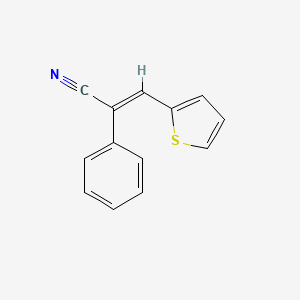

α-Phenyl-β-(2-thienyl)acrylonitrile is an acrylonitrile derivative featuring a phenyl group at the α-position (adjacent to the nitrile group) and a 2-thienyl (thiophene) substituent at the β-position. Its structure can be represented as Ph–C(CN)=CH–(2-thienyl), where the conjugated system of the acrylonitrile backbone and aromatic/heteroaromatic substituents confers unique electronic and steric properties.

Properties

IUPAC Name |

(E)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACDZBYANOZMGQ-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-beta-(2-thienyl)acrylonitrile typically involves the reaction of benzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-Phenyl-beta-(2-thienyl)acrylonitrile can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction of the compound can be achieved using reducing agents such as or .

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the phenyl or thienyl groups are substituted by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

APBTA derivatives have been investigated for their antitumor properties. Research indicates that compounds containing the acrylonitrile moiety exhibit significant growth inhibition against various cancer cell lines. For example, derivatives of acrylonitriles have shown promising results in inhibiting leukemia and solid tumors, with some compounds achieving GI50 values as low as 0.0244 µM against specific cancer types such as non-small cell lung cancer and ovarian cancer . The structural relationship between APBTA derivatives and their biological activity is a focal point of ongoing research.

Antimicrobial Properties

In addition to antitumor effects, APBTA derivatives have been evaluated for antimicrobial activity. Certain compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. This suggests that the thienyl group in APBTA may enhance the compound's interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Materials Science

Photoresponsive Materials

APBTA has been studied for its photoresponsive properties. It can undergo cis-trans isomerization when exposed to light, making it useful in the development of smart materials that respond to environmental stimuli. This property is leveraged in applications such as coatings for metal finishing and other surfaces where light-induced changes are desirable .

Organic Electronics

The compound is also being explored for its applications in organic electronics. Its π-extended electron-rich system allows it to be used in designing organic semiconductors and photovoltaic devices. The electron push-pull mechanism inherent in APBTA derivatives contributes to their potential use in organic light-emitting diodes (OLEDs) and solar cells .

Chemical Engineering

Synthesis of Novel Compounds

APBTA serves as a versatile building block in synthetic organic chemistry. It has been utilized in various reactions, including Knoevenagel condensation and Suzuki-Miyaura coupling, to produce a wide array of functionalized compounds. These reactions are crucial for creating new materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism by which alpha-Phenyl-beta-(2-thienyl)acrylonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The phenyl and thienyl groups may facilitate binding to specific sites, while the acrylonitrile moiety can participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of α-phenyl-β-(2-thienyl)acrylonitrile, highlighting differences in substituents, synthesis routes, and reported properties:

Detailed Structural and Functional Analysis

Electronic Effects :

- The 2-thienyl group in α-phenyl-β-(2-thienyl)acrylonitrile introduces electron-rich heteroaromaticity, enhancing π-conjugation compared to purely phenyl-substituted analogs (e.g., 3a in ). This property may improve charge-transfer efficiency in optoelectronic applications .

- Sulfur-containing analogs (e.g., 2-(benzothiazol-2-yl)-3-phenylacrylonitrile ) exhibit red-shifted absorption spectra due to sulfur's polarizability, whereas oxadiazole-containing derivatives (e.g., compound 3a ) show stronger hydrogen-bonding capacity for biological interactions.

Synthetic Accessibility: α-Phenyl-β-(2-thienyl)acrylonitrile is likely synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives, using benzaldehyde and 2-thiophenecarboxaldehyde precursors . This contrasts with bis(phenylsulfanyl) derivatives , which require sulfur alkylation under harsher conditions.

Similarly, benzothiazole-acrylonitrile hybrids are explored as enzyme inhibitors.

Material Science Applications :

Biological Activity

Alpha-Phenyl-beta-(2-thienyl)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of acrylonitrile derivatives, which are known for their varied biological activities. The chemical structure can be represented as follows:

This compound features a thienyl group that contributes to its unique reactivity and biological profile.

Antitumor Activity

Recent studies have highlighted the significant antitumor potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study conducted on multiple cancer cell lines demonstrated that derivatives of acrylonitriles, including this compound, exhibited notable growth inhibition. The following table summarizes the growth inhibition (GI50) values for selected cell lines:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HL-60 (Leukemia) | 0.0244 | 0.0866 |

| NCI-H522 (Lung Cancer) | 0.0866 | 0.938 |

| COLO 205 (Colon Cancer) | 0.641 | 1.500 |

| MDA-MB-468 (Breast Cancer) | 0.228 | 0.641 |

These findings indicate that this compound and its derivatives possess high potency against various tumor types, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Studies

A comparative analysis of this compound against common pathogens yielded the following Minimum Inhibitory Concentration (MIC) values:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound is effective against several bacterial strains, highlighting its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its activity may be related to the inhibition of key enzymes involved in cell proliferation and bacterial growth.

Molecular Docking Studies

Molecular docking analyses have shown that this compound interacts with various biological targets, including penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . This interaction likely contributes to its antibacterial properties.

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of acrylonitrile derivatives:

- Anticancer Efficacy : A study evaluated the effects of different acrylonitrile derivatives on tumor growth in vivo, revealing significant reductions in tumor size in treated groups compared to controls.

- Synergistic Effects : Research indicated that combining this compound with existing chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines.

- Safety Profile : Toxicological assessments have shown that while effective at inhibiting tumor growth, the compound exhibits a favorable safety profile with minimal side effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.